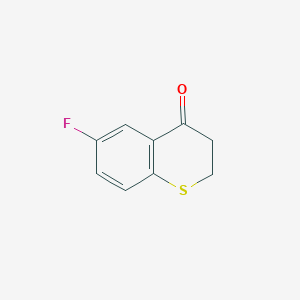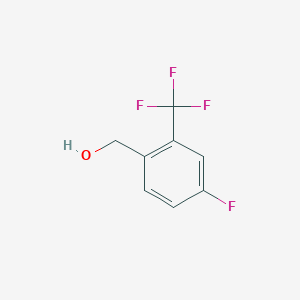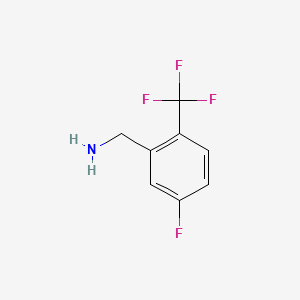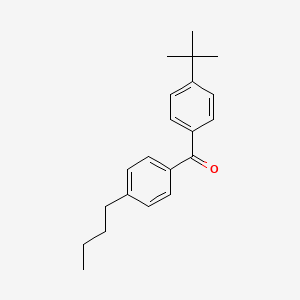
4-n-Butyl-4'-tert-butylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-n-Butyl-4’-tert-butylbenzophenone: is an organic compound belonging to the class of benzophenones It is characterized by the presence of a butyl group and a tert-butyl group attached to the benzene rings of the benzophenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-n-Butyl-4’-tert-butylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 4-n-butylbenzoyl chloride with 4-tert-butylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the reactivity of the intermediates.
Solvent: Common solvents used include dichloromethane or carbon disulfide.
Catalyst: Aluminum chloride is the most commonly used catalyst for this reaction.
Industrial Production Methods
In an industrial setting, the production of 4-n-Butyl-4’-tert-butylbenzophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-n-Butyl-4’-tert-butylbenzophenone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
4-n-Butyl-4’-tert-butylbenzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: The compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for certain types of cancer.
Medicine: Research is ongoing to explore its use in drug delivery systems, where its photoreactive properties can be utilized to control the release of therapeutic agents.
Industry: It is used in the manufacture of UV-curable coatings, adhesives, and inks.
Mechanism of Action
The mechanism by which 4-n-Butyl-4’-tert-butylbenzophenone exerts its effects is primarily through its photoreactive properties. Upon exposure to UV light, the compound absorbs energy and undergoes a transition to an excited state. This excited state can then interact with other molecules to generate free radicals, which initiate various chemical reactions. The molecular targets and pathways involved include:
Free Radical Generation: The excited state of the compound can abstract hydrogen atoms from surrounding molecules, leading to the formation of free radicals.
Photodynamic Therapy: In biological systems, the generated free radicals can induce cell damage and apoptosis, making it useful in cancer treatment.
Comparison with Similar Compounds
4-n-Butyl-4’-tert-butylbenzophenone can be compared with other benzophenone derivatives such as:
Benzophenone: The parent compound, which lacks the butyl and tert-butyl groups.
4-Methylbenzophenone: Contains a methyl group instead of butyl groups.
4-tert-Butylbenzophenone: Similar structure but with only a tert-butyl group.
Uniqueness
The presence of both butyl and tert-butyl groups in 4-n-Butyl-4’-tert-butylbenzophenone imparts unique steric and electronic properties, making it more effective in certain applications such as photoinitiation and photodynamic therapy compared to its simpler counterparts.
Conclusion
4-n-Butyl-4’-tert-butylbenzophenone is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in fields ranging from chemistry to medicine. Further research into its properties and applications will likely continue to uncover new and innovative uses for this compound.
Properties
IUPAC Name |
(4-butylphenyl)-(4-tert-butylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O/c1-5-6-7-16-8-10-17(11-9-16)20(22)18-12-14-19(15-13-18)21(2,3)4/h8-15H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTOGLKNBZIDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373793 |
Source


|
| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95282-55-6 |
Source


|
| Record name | 4-n-Butyl-4'-tert-butylbenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

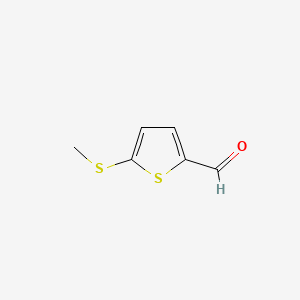
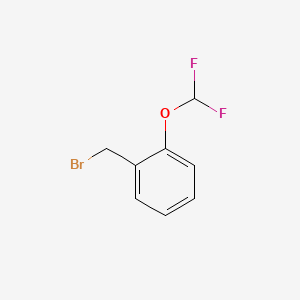
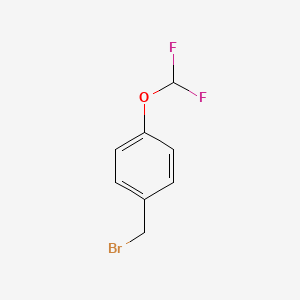
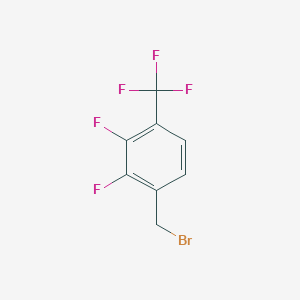

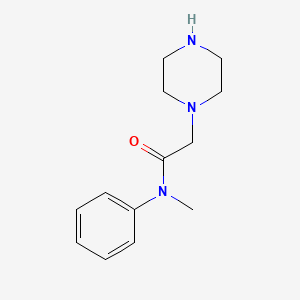
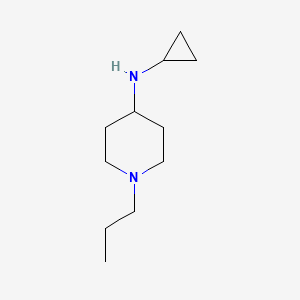


![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)
